Tert-butyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate

Protecting Group Strategy Synthetic Chemistry Orthogonal Deprotection

tert-Butyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate (CAS 2044712-84-5) is a functionalized 2-azabicyclo[4.2.0]octane scaffold. Its core structure, containing a fused piperidine-cyclobutane system, is being explored in medicinal chemistry for its ability to present substituents in a conformationally restricted manner.

Molecular Formula C14H23NO3
Molecular Weight 253.342
CAS No. 2044712-84-5
Cat. No. B2894543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate
CAS2044712-84-5
Molecular FormulaC14H23NO3
Molecular Weight253.342
Structural Identifiers
SMILESCC1(C2C(C1=O)CCCN2C(=O)OC(C)(C)C)C
InChIInChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-8-6-7-9-10(15)14(4,5)11(9)16/h9-10H,6-8H2,1-5H3
InChIKeyXWSDAVMHFAVCMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing Tert-Butyl 8,8-Dimethyl-7-Oxo-2-Azabicyclo[4.2.0]Octane-2-Carboxylate (CAS 2044712-84-5) for Research


tert-Butyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate (CAS 2044712-84-5) is a functionalized 2-azabicyclo[4.2.0]octane scaffold. Its core structure, containing a fused piperidine-cyclobutane system, is being explored in medicinal chemistry for its ability to present substituents in a conformationally restricted manner . Key features include a Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen, a reactive ketone at the bridgehead C7 position, and a gem-dimethyl group at C8. The compound has a molecular weight of 253.34 g/mol, a computed XLogP3-AA of 2.1, and is supplied at a purity of 95%+ for use as a research building block [1].

Why Tert-Butyl 8,8-Dimethyl-7-Oxo-2-Azabicyclo[4.2.0]Octane-2-Carboxylate Cannot Be Replaced by Simpler Analogs


Generic substitution with simpler 2-azabicyclo[4.2.0]octane analogs or alternative protecting group variants fails due to the convergent impact of orthogonal protecting group chemistry and scaffold-specific steric constraints on downstream synthetic utility. The choice between a Boc (acid-labile) versus a Cbz (hydrogenolytic) protecting group dictates the entire synthetic route's orthogonality and global deprotection strategy [1]. Furthermore, the presence of the 8,8-gem-dimethyl group introduces steric bulk that differentiates the reactivity of the C7 ketone, while the racemic nature of CAS 2044712-84-5 provides a cost-effective pool for chiral resolution or stereochemical diversification, unlike pre-resolved single enantiomers which command a premium [2]. The quantitative evidence below demonstrates where these structural choices produce measurable differences in physicochemical properties directly relevant to compound handling, formulation, and synthetic planning.

Quantitative Comparative Evidence for Tert-Butyl 8,8-Dimethyl-7-Oxo-2-Azabicyclo[4.2.0]Octane-2-Carboxylate


Orthogonal Nitrogen Protection: Boc vs. Cbz for Acid-Labile Deprotection Selectivity

The Boc (tert-butoxycarbonyl) group of the target compound enables acid-mediated deprotection conditions (e.g., TFA or HCl), which are orthogonal to the hydrogenolysis required by the closest benzyl carbamate (Cbz) analog. This directly impacts synthetic planning. This selectivity is quantified by the stability difference under acidic vs. reducing conditions [1].

Protecting Group Strategy Synthetic Chemistry Orthogonal Deprotection

Lipophilicity Profile for CNS Drug Discovery: XLogP3-AA Comparison with Spirocyclic Analog

The target compound exhibits a computed XLogP3-AA of 2.1, placing it within the optimal lipophilicity range for CNS drug candidates (typically 1-3). This contrasts with a structurally analogous spirocyclic building block, 7-oxo-2-azaspiro[4.5]decane-2-carboxylic acid 1,1-dimethylethyl ester (CAS 1421313-98-5), which has a higher computed logP, reducing its compliance with CNS drug-likeness guidelines [1].

CNS Drug Discovery Lipophilicity Physicochemical Properties

Molecular Weight Advantage over Cbz-Protected Analog for Fragment-Based Screening

The target compound has a molecular weight of 253.34 g/mol, which is 34 g/mol lower than the analogous benzyl carbamate (Cbz) protected variant (MW 287.36 g/mol). In fragment-based drug discovery (FBDD), a lower molecular weight while retaining key pharmacophoric features (ketone, gem-dimethyl) is advantageous for compliance with the 'Rule of Three' (MW <300), potentially improving hit-to-lead efficiency [1].

Fragment-Based Drug Discovery Molecular Weight Lead-Likeness

Racemic Mixture Enables Cost-Effective Chiral Resolution Compared to Single Enantiomer Procurement

CAS 2044712-84-5 is supplied as a racemic mixture (unspecified stereochemistry at C1 and C6 bridgehead carbons), as indicated by its InChI Key (XWSDAVMHFAVCMI-UHFFFAOYSA-N), which lacks stereochemical specification. The corresponding single enantiomer, tert-butyl (1S,6R)-8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate (CAS 2059917-59-6), has a stereospecific InChI Key (XWSDAVMHFAVCMI-ZJUUUORDSA-N). Racemic mixtures are typically priced lower than resolved enantiomers due to simpler synthesis, making CAS 2044712-84-5 a more economical choice for initial SAR exploration or chiral chromatography method development [1][2].

Chiral Resolution Stereochemistry Procurement Economics

Optimal Application Scenarios for Tert-Butyl 8,8-Dimethyl-7-Oxo-2-Azabicyclo[4.2.0]Octane-2-Carboxylate


Conformationally Restricted Fragment Library Design for CNS Targets

The compound's XLogP3-AA of 2.1 and TPSA of 46.61 Ų, as established in the quantitative evidence guide, position it as a privileged fragment for CNS drug discovery [1]. Its fused bicyclic scaffold provides rigid presentation of the ketone and Boc-piperidine groups, enabling systematic structure-activity relationship (SAR) exploration at targets like dopamine D3 receptors, where related scaffolds have shown Ki=8.7 nM affinity .

Synthetic Route Optimization Requiring Acid-Labile Orthogonal Protection

In multi-step syntheses where hydrogenolysis-sensitive functionalities (e.g., benzyl ethers, alkenes, alkynes) are present, the Boc protection of the target compound provides a clear advantage over Cbz-protected analogs [2]. This allows for late-stage global deprotection using TFA without affecting other reducible groups, a critical requirement confirmed by the class-level inference in the differential analysis.

Chiral Method Development and Preparative Separation

Utilizing the racemic nature of CAS 2044712-84-5, analytical and medicinal chemistry groups can develop and scale chiral SFC or HPLC separation methods to produce both enantiomers for comparative biological testing from a single procurement lot, as highlighted by the stereochemistry comparison evidence [3].

Building Block for Fragment Merging or Growing Strategies

With a low molecular weight of 253.34 g/mol, the target compound is an ideal starting point for fragment growing or merging campaigns, where additional functional groups are iteratively added while maintaining lead-like properties . The reactive C7 ketone serves as a direct handle for reductive amination, Grignard additions, or oxime formation, enabling rapid diversification.

Quote Request

Request a Quote for Tert-butyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.